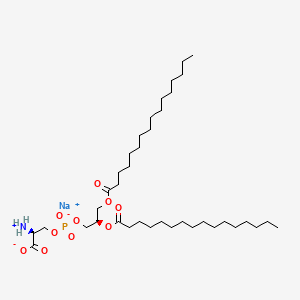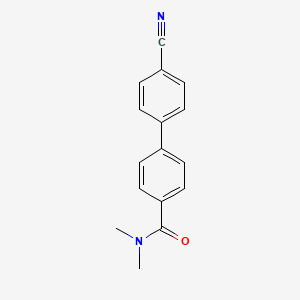
1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt)
Übersicht
Beschreibung
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a phospholipid compound with the molecular formula C38H73NO10PNa and a molecular weight of 757.95 g/mol . It is a derivative of phosphatidylserine, where the fatty acid chains are both palmitic acid (hexadecanoic acid). This compound is commonly used in biochemical and biophysical research due to its role in forming lipid bilayers and its involvement in cellular signaling processes .
Wirkmechanismus
Target of Action
1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt), also known as DPPS, is an anionic diacyl phospholipid . It is a lipid component in the cell membrane . The primary targets of DPPS are the cells where it integrates into the cell membrane .
Mode of Action
DPPS interacts with its targets by integrating into the cell membrane . As a phospholipid, it plays a crucial role in maintaining the integrity and fluidity of cell membranes. It can also participate in the formation of liposomes and catanionic vesicles .
Biochemical Pathways
Phosphatidic acids, such as DPPS, are biologically active lipids that can stimulate a large range of responses in many different cell types . These include platelet aggregation, smooth muscle contraction, in vivo vasoactive effects, chemotaxis, expression of adhesion molecules, increased tight junction permeability of endothelial cells, induction of stress fibers, and modulation of cardiac contractility .
Result of Action
The molecular and cellular effects of DPPS’s action are diverse due to its role as a phospholipid. It can affect cell signaling, membrane dynamics, and other cellular processes. Its role in the formation of liposomes and catanionic vesicles can be used for drug delivery .
Action Environment
The action, efficacy, and stability of DPPS can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes. The pH and ionic strength of the environment can also impact its stability and interactions with other molecules. It is typically stored at a temperature of -20°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a phosphatidic acid and a human endogenous metabolite . It plays a significant role in the formation of catanionic vesicles and liposomes .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It forms classical lipid bilayers, which are crucial for maintaining the integrity and functionality of cells .
Molecular Mechanism
At the molecular level, 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound has good water solubility and stability
Metabolic Pathways
1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serin (Natriumsalz) umfasst typischerweise die Veresterung von Glycerin mit Palmitinsäure, gefolgt von der Phosphorylierung des resultierenden Diacylglycerins mit Phosphoserin . Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren und spezifischen Temperatursteuerungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Das Verfahren umfasst den Einsatz von automatisierten Reaktoren und Reinigungssystemen, um Konsistenz und Qualität zu gewährleisten. Das Endprodukt wird üblicherweise in Form eines weißen Pulvers erhalten, das zur Erhaltung seiner Stabilität bei niedrigen Temperaturen gelagert wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serin (Natriumsalz) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von oxidierten Phospholipiden führen, die bei der Untersuchung von oxidativem Stress in biologischen Systemen wichtig sind.
Hydrolyse: Die Esterbindungen in der Verbindung können hydrolysiert werden, um freie Fettsäuren und Glycerophospho-serin freizusetzen.
Substitution: Die Phosphatgruppe kann an Substitutionsreaktionen teilnehmen und verschiedene Phospholipidderivate bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Esterbindungen zu hydrolysieren.
Substitution: Verschiedene Nukleophile können unter kontrollierten Bedingungen verwendet werden, um die Phosphatgruppe zu substituieren.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Phospholipide.
Hydrolyse: Freie Palmitinsäure und Glycerophospho-serin.
Substitution: Verschiedene Phospholipidderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serin (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um Lipiddoppelschichten und Membran dynamik zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der zellulären Signalübertragung und der Membranstruktur.
Medizin: Erforscht auf sein Potenzial in Arzneimitteltransportsystemen und als Bestandteil liposomaler Formulierungen.
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serin (Natriumsalz) beinhaltet seine Integration in Lipiddoppelschichten, wo es die Membranfluidität und Signalwege beeinflusst. Es interagiert mit verschiedenen Proteinen und Rezeptoren auf der Zelloberfläche und moduliert zelluläre Reaktionen und Funktionen. Die Fähigkeit der Verbindung, stabile Doppelschichten zu bilden, macht sie zu einem wertvollen Werkzeug bei der Untersuchung membranassoziierter Prozesse .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2-Dipalmitoyl-sn-glycero-3-phosphocholin: Ähnlich in der Struktur, aber mit einer Cholin-Kopfgruppe anstelle von Serin.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamin: Enthält eine Ethanolamin-Kopfgruppe.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-Glycerin): Hat eine Glycerin-Kopfgruppe.
Einzigartigkeit
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serin (Natriumsalz) ist aufgrund seiner Serin-Kopfgruppe einzigartig, die spezifische biochemische Eigenschaften verleiht, wie z. B. seine Rolle bei der Apoptose und der Zellsignalübertragung. Dies unterscheidet es von anderen Phospholipiden, die möglicherweise nicht die gleichen biologischen Aktivitäten aufweisen .
Eigenschaften
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLXLANTBWYXGW-CEGNZRHUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H73NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677081 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145849-32-7 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/new.no-structure.jpg)


![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)




![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)
![1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B597106.png)
